validamycin G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

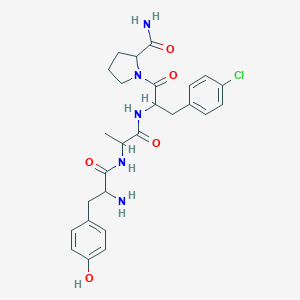

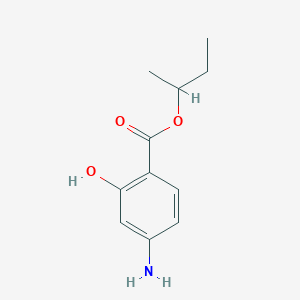

Validamycin G is a natural aminoglycoside antibiotic that is derived from Streptomyces hygroscopicus. It is primarily used as an agricultural fungicide to control fungal diseases in crops, such as rice, wheat, and barley. However, recent scientific research has also shown its potential as a therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

Inhibition of Fungal Growth and Mycotoxin Production

Validamycin has demonstrated effectiveness in controlling Fusarium head blight caused by Fusarium graminearum. This fungal disease significantly affects wheat, and validamycin's application inhibits the synthesis of deoxynivalenol (DON), a harmful mycotoxin. The compound achieves this by decreasing trehalase activity and subsequently reducing the production of glucose and pyruvate, which are precursors for DON biosynthesis. Additionally, validamycin can induce resistance in wheat against F. graminearum by increasing the expression of pathogenesis-related genes. These dual effects make validamycin a valuable tool in wheat protection programs against toxigenic fungi responsible for Fusarium head blight and mycotoxin accumulation in grains (Li et al., 2019).

Regulation of Antibiotic Biosynthesis

Validamycin A, a derivative of validamycin, is produced by Streptomyces hygroscopicus and is a widely used antifungal agent. Research has shown that the global regulator GlnR is specifically associated with validamycin A biosynthesis. GlnR regulates validamycin A production by binding to different loci within the gene cluster’s promoter region, acting as both an inhibitor and activator. This dual role of GlnR illustrates a novel regulatory feature in validamycin biosynthesis and provides insights for enhancing validamycin A production (Qu et al., 2015).

Insect Control

Validamycin has been considered for use as an insecticide to control agricultural pests. In studies with Spodoptera litura, a common cutworm, validamycin treatment significantly inhibited larval growth and development. The compound interferes with glycometabolism and chitin synthesis in insects, impacting their developmental processes. This understanding lays a foundation for the control of agricultural pests like S. litura, highlighting validamycin's potential as an insecticide (Yu et al., 2021).

Detection and Quality Control in Production

Validamycin A, a component of the antibiotic validamycin complex, is essential in controlling sheath blight disease of rice plants. Its determination can be achieved through capillary zone electrophoresis with indirect UV detection, offering advantages over other methods like high-performance liquid chromatography. This approach is crucial for maintaining quality control in the production and commercial formulations of validamycin (He et al., 2003).

Propiedades

Número CAS |

106054-17-5 |

|---|---|

Nombre del producto |

validamycin G |

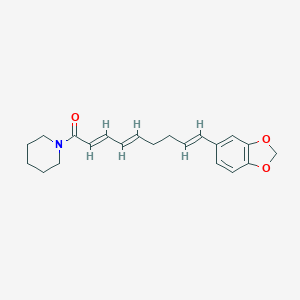

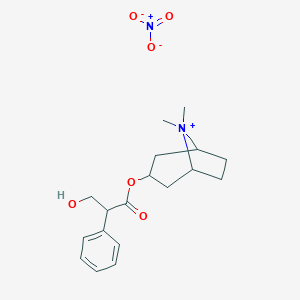

Fórmula molecular |

C20H35NO14 |

Peso molecular |

513.5 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(1S,2S,4S,5S,6R)-2,5,6-trihydroxy-2-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C20H35NO14/c22-3-6-1-7(11(26)14(29)10(6)25)21-8-2-20(33,5-24)18(16(31)12(8)27)35-19-17(32)15(30)13(28)9(4-23)34-19/h1,7-19,21-33H,2-5H2/t7-,8-,9+,10+,11-,12-,13+,14-,15-,16+,17+,18-,19-,20-/m0/s1 |

Clave InChI |

FKVLATUQODRNIC-ZFNZPGKVSA-N |

SMILES isomérico |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |

SMILES |

C1C(C(C(C(C1(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC3C=C(C(C(C3O)O)O)CO |

SMILES canónico |

C1C(C(C(C(C1(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC3C=C(C(C(C3O)O)O)CO |

Sinónimos |

validamycin C validamycin D validamycin E validamycin F validamycin G validamycins |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)

![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)